molecular formula C19H25N3O4S B4215603 1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea

1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea

Cat. No.: B4215603
M. Wt: 391.5 g/mol
InChI Key: DMOWJCYVPJEMPL-UHFFFAOYSA-N
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Description

1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its complex structure, which includes a sulfonamide group, a methoxy group, and a substituted aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-diethylamine under basic conditions to form N,N-diethyl-4-methoxybenzenesulfonamide.

    Introduction of the Aniline Moiety: The next step involves the reaction of the sulfonamide intermediate with 2-methylphenyl isocyanate to introduce the aniline moiety, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to competitive inhibition and disruption of bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-methoxybenzenesulfonamide: Lacks the aniline moiety, making it less complex.

    N,N-diethyl-4-methoxy-3-aminobenzenesulfonamide: Similar structure but without the carbonyl group.

Uniqueness

1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, sulfonamide group, and substituted aniline moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-5-22(6-2)27(24,25)15-11-12-18(26-4)17(13-15)21-19(23)20-16-10-8-7-9-14(16)3/h7-13H,5-6H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWJCYVPJEMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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